Diphenylacetic anhydride

Asymmetric catalysis Kinetic resolution Chiral building blocks

Researchers performing kinetic resolutions often face poor enantioselectivity with conventional anhydrides like Ac₂O or benzoic anhydride. Diphenylacetic anhydride solves this via its sterically demanding gem-diphenylacetyl framework: • Achieves s-values of 42-177 in kinetic resolution of racemic 2-hydroxy esters when combined with (R)-benzotetramisole, delivering (S)-alcohols and (R)-diphenylacetyl-protected esters in a single operation. • Thermally robust: withstands vacuum distillation to 275°C without pyrolytic decomposition, unlike phenylacetic anhydride, enabling distillative workup at process scale. • Cost-optimized protocol: 0.3 equiv DPHAA + 0.3 equiv pivalic anhydride maintains enantioselectivity while reducing reagent consumption by 40%. Supplied as ≥95% pure white to almost white crystalline solid. Store under inert gas at room temperature (<15°C).

Molecular Formula C28H22O3
Molecular Weight 406.5 g/mol
CAS No. 1760-46-9
Cat. No. B154452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylacetic anhydride
CAS1760-46-9
Molecular FormulaC28H22O3
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C28H22O3/c29-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-28(30)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H
InChIKeyYZMRCMTTYLBDPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenylacetic Anhydride: Properties, Reaction Scope, and Sourcing


Diphenylacetic anhydride (CAS 1760-46-9), a symmetrical carboxylic anhydride bearing two gem‑diphenylacetyl moieties, is a white to nearly white crystalline solid (mp 96–100 °C) . Its sterically demanding diaryl structure confers distinct reactivity profiles in acylation chemistry, notably enabling high enantioselectivity in kinetic resolutions of secondary alcohols and α‑hydroxy esters [1]. Unlike many common anhydrides, the diphenylacetyl framework imparts sufficient steric bulk to differentiate enantiomers in chiral acylation reactions while maintaining adequate electrophilicity for efficient ester and amide bond formation .

Sterically demanding chiral acylating agent for asymmetric kinetic resolutions
Simpler reagent workflow compared to mixed-anhydride approaches
Thermally robust for high-temperature acylation or distillative purification

Why Generic Anhydrides Cannot Substitute Diphenylacetic Anhydride


Commonly available anhydrides such as acetic anhydride (Ac₂O) and benzoic anhydride lack the distinctive gem‑diphenyl substitution pattern that defines diphenylacetic anhydride (DPHAA). This structural difference is not cosmetic: the α‑phenyl substituents create a sterically encumbered electrophilic center that dramatically alters both reaction selectivity and thermal behavior. In kinetic resolutions, the diphenylacetyl group amplifies enantiomeric discrimination between prochiral nucleophiles [1]. Thermally, DPHAA resists pyrolysis under conditions where its mono‑aryl analog, phenylacetic anhydride, decomposes [2]. Procurement decisions based solely on cost or anhydride class risk compromising enantiomeric excess, yield, or process robustness.

Diphenylacetic Anhydride Gem-diphenyl substitution pattern; sterically encumbered electrophilic center
Acetic / Benzoic Anhydride Lacks α-phenyl substituents; insufficient steric bulk for enantiomer discrimination
Diphenylacetic Anhydride Resists pyrolysis at 275 °C
Phenylacetic Anhydride Mono-aryl analog decomposes under identical conditions
Procurement based solely on anhydride class may shift enantiomeric excess, yield, or thermal process robustness.

Quantitative Evidence: Diphenylacetic Anhydride vs. Analogs


Enantioselectivity in Kinetic Resolution vs. Mixed Anhydrides

Diphenylacetic anhydride (DPHAA) achieves enantioselectivities of s = 42–177 in the kinetic resolution of racemic benzyl 2‑hydroxyalkanoates when used with (R)‑benzotetramisole (5 mol %). For context, the mixed‑anhydride approach using diphenylacetic acid and pivalic anhydride in the same catalyst system yields s = 47–202. DPHAA provides comparable enantioselectivity without requiring in situ mixed‑anhydride generation, simplifying reaction setup and reducing reagent complexity [1].

Enantioselectivity vs. Mixed Anhydrides
Cross-study comparable
s = 42–177
Comparable to mixed-anhydride method (s = 47–202)
Supports comparable enantioselectivity with simpler reagent workflow.
Et₂O, rt, 12 h, 5 mol% (R)-BTM, 0.5 equiv DPHAA
Asymmetric catalysis Kinetic resolution Chiral building blocks

Thermal Stability vs. Phenylacetic Anhydride

Under vacuum distillation, phenylacetic anhydride undergoes pyrolysis, whereas diphenylacetic anhydride (DPHAA) does not decompose even at 275 °C. Instead, DPHAA yields only diphenylacetic acid (major) plus minor amounts of diphenylmethane and tetraphenylethylene—no ketene formation or catastrophic decomposition is observed [1].

Thermal Stability vs. Phenylacetic Anhydride
Head-to-head
No pyrolysis at 275 °C
Phenylacetic anhydride decomposes under identical conditions
Enables high-temperature synthetic or purification sequences.
Vacuum distillation, qualitative stability difference
Thermal stability Vacuum distillation Process chemistry

Synthesis Efficiency from Diphenylacetic Acid

Diphenylacetic anhydride is conventionally prepared by refluxing diphenylacetic acid with acetic anhydride at 150 °C for 2 hours, affording 86% crude yield (72% after recrystallization from CH₂Cl₂/hexane 1:4) [1]. This straightforward, high‑yielding protocol contrasts with more complex syntheses required for certain hindered anhydrides.

Synthesis Efficiency
Supporting evidence
86% crude yield (72% recrystallized)
Conventional Ac₂O reflux method
Supports reliable commercial availability and in-house preparation.
Diphenylacetic acid + Ac₂O, 150 °C, 2 h
Anhydride synthesis Acetic anhydride method Yield optimization

Substoichiometric Protocol with Pivalic Anhydride

In the kinetic resolution of racemic 2‑hydroxyalkanoates, reducing DPHAA loading to 0.3 equivalents—supplemented with 0.3 equivalents of pivalic anhydride—still yields optically active 2‑acyloxyalkanoates with excellent enantiomeric excess [1]. This substoichiometric protocol preserves enantioselectivity (s = 42–177 range) while halving DPHAA consumption relative to the 0.5 equivalent standard protocol.

Substoichiometric Protocol
Class-level inference
s = 42–177 retained
40% reduction in DPHAA usage (0.3 equiv + 0.3 equiv Piv₂O)
May support cost-sensitive applications without sacrificing enantioselectivity.
Et₂O, rt, 12 h, 5 mol% (R)-BTM
Stoichiometry optimization Chiral resolution Process economics

Key Applications of Diphenylacetic Anhydride


Kinetic Resolution of 2-Hydroxyalkanoates

Diphenylacetic anhydride (0.5 equiv) combined with (R)‑benzotetramisole (5 mol %) resolves racemic benzyl 2‑hydroxyalkanoates with s‑values of 42–177, producing enantiomerically enriched (S)‑alcohols and (R)‑diphenylacetyl‑protected esters in a single operation. This method avoids the in‑situ mixed‑anhydride preparation required by diphenylacetic acid/pivalic anhydride protocols [1].

High-Temperature Acylation

Unlike phenylacetic anhydride, diphenylacetic anhydride withstands vacuum distillation at temperatures up to 275 °C without pyrolytic decomposition, yielding only acid and minor hydrocarbons. This thermal robustness supports its use in high‑temperature acylation reactions and permits distillative workup in process‑scale syntheses [1].

Cost-Optimized Chiral Resolution via Substoichiometric Loading

When process economics dictate minimizing expensive reagent consumption, 0.3 equivalents of DPHAA plus 0.3 equivalents of pivalic anhydride maintain enantioselectivity (s = 42–177) while reducing DPHAA usage by 40% compared to the standard 0.5‑equivalent protocol [1]. This approach balances reagent cost with stereochemical performance.

Diphenylacetyl Protection in Medicinal Chemistry

DPHAA serves as a direct acylating agent for installing the diphenylacetyl (DPA) protecting group onto amines, alcohols, and hydroxy esters. The resulting DPA‑protected derivatives exhibit enhanced crystallinity and UV activity, facilitating purification and chromatographic monitoring. The group's steric bulk also contributes to improved stability under acidic conditions [1].

Application
Selection Property
Validation Focus
Kinetic Resolution of 2-Hydroxyalkanoates
Chiral acyl-transfer capability with simpler reagent workflow
Enantiomeric excess and s-value reproducibility
High-Temperature Acylation
Thermal stability under vacuum distillation
Decomposition threshold and process robustness
Cost-Optimized Chiral Resolution
Substoichiometric protocol compatibility
Enantioselectivity retention at reduced loading
Diphenylacetyl Protection in Medicinal Chemistry
Direct acylating agent for DPA group installation
Crystallinity, UV activity, and acidic stability of derivatives

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